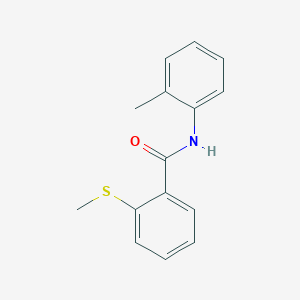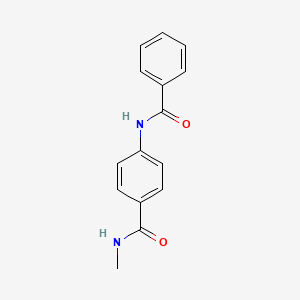
4-chloro-N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has been extensively studied. It has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in the regulation of acid-base balance in the body. This inhibition leads to a decrease in the production of bicarbonate ions, which results in a decrease in the pH of various tissues and fluids in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various experimental models. It has been shown to have anti-inflammatory, antitumor, and antimicrobial properties. It has also been shown to decrease the production of gastric acid, which makes it a potential treatment for acid-related disorders such as peptic ulcers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-chloro-N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide in lab experiments is its unique properties, which make it a versatile compound for various applications. However, one of the limitations is that it can be toxic at higher concentrations, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of 4-chloro-N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide in scientific research. One potential direction is the development of new metal complexes with enhanced biological activities. Another direction is the use of this compound as a fluorescent probe for the detection of various biomolecules. Additionally, the potential use of this compound as a therapeutic agent for acid-related disorders and other diseases should be further explored.
Métodos De Síntesis
The synthesis of 4-chloro-N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has been achieved using various methods. One of the most common methods is the reaction of 4-chlorobenzenesulfonyl chloride with 3,5-diisopropyl-4-oxocyclohexa-2,5-dien-1-ylideneamine in the presence of a base. Another method involves the reaction of 4-chlorobenzenesulfonamide with 3,5-diisopropyl-4-oxocyclohexa-2,5-dien-1-ylideneamine in the presence of a catalyst.
Aplicaciones Científicas De Investigación
4-chloro-N-(3,5-diisopropyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has been extensively used in scientific research due to its unique properties. It has been used as a ligand in the synthesis of various metal complexes, which have been studied for their biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. It has also been used as a fluorescent probe for the detection of various biomolecules.
Propiedades
IUPAC Name |
4-chloro-N-[4-oxo-3,5-di(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S/c1-11(2)16-9-14(10-17(12(3)4)18(16)21)20-24(22,23)15-7-5-13(19)6-8-15/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKMETAMQQHPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C=C(C1=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol](/img/structure/B5001544.png)
![2-(2-fluorophenyl)-N-{[2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}ethanamine](/img/structure/B5001552.png)
![N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5001559.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-5-methoxybenzamide](/img/structure/B5001568.png)
![5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5001575.png)
![N-[3-(3-chlorophenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B5001585.png)


![methyl 4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5001601.png)

![1,5-bis(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5001611.png)
![N,N'-bis(3-phenyl-2-propen-1-ylidene)dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide](/img/structure/B5001619.png)
![9-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5001643.png)